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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzonitrile

Cat. No.: B3015653

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Methyl-2-nitrobenzonitrile, a key chemical intermediate. Designed for researchers,
scientists, and professionals in drug development, this document details the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. The guide emphasizes the principles of spectral interpretation, providing a robust
framework for the structural elucidation and quality control of 5-Methyl-2-nitrobenzonitrile,
even in the absence of a complete public spectral database.

Introduction: The Structural Imperative

5-Methyl-2-nitrobenzonitrile (CsHsN202) is a substituted aromatic compound with a molecular
weight of 162.15 g/mol .[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on
a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules,
particularly in the pharmaceutical and materials science sectors. Accurate structural
confirmation is paramount for its application, and this is primarily achieved through a
combination of spectroscopic techniques. This guide will delve into the core spectroscopic
methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For 5-Methyl-2-nitrobenzonitrile, both *H and 3C NMR are essential.
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Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural
assignment.

o Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2-nitrobenzonitrile and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-
d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds), within a 5 mm NMR tube.[2]

e 1H NMR Acquisition: Spectra should be recorded on a 400 MHz or higher field spectrometer.
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds to ensure full signal recovery.[3]

e 13C NMR Acquisition: These spectra are acquired on the same instrument, typically at a
frequency of 100 or 125 MHz. Due to the lower natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to
obtain a good signal-to-noise ratio.[4]

'H NMR Spectral Data (Predicted)

The *H NMR spectrum of 5-Methyl-2-nitrobenzonitrile is expected to show three signals in
the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic
protons and the three methyl protons, respectively.

Chemical Shift (6, o Coupling Constant .
. Multiplicity . Assignment
ppm) (Predicted) (J, Hz) (Predicted)
~8.10 d ~8.5 H-3
~ 7.65 dd ~85,~20 H-4
~7.50 d ~2.0 H-6
~2.50 S - -CHs

o Rationale: The proton at the H-3 position is deshielded by the adjacent electron-withdrawing
nitro group, resulting in a downfield chemical shift. It appears as a doublet due to coupling
with H-4. The H-4 proton is split by both H-3 and H-6, giving rise to a doublet of doublets.
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The H-6 proton, being ortho to the methyl group, will appear as a doublet due to coupling
with H-4. The methyl protons, being isolated, will appear as a singlet.

3C NMR Spectral Data (Predicted)

The proton-decoupled 3C NMR spectrum is expected to show eight distinct signals,
corresponding to the eight carbon atoms in the molecule.

Chemical Shift (6, ppm) (Predicted) Assignment
~ 148 C-2 (C-NO2)
~ 142 C-5 (C-CHs)
~ 135 C-4

~ 133 C-6

~128 C-3

~125 C-1 (C-CN)

~ 117 -CN

~21 -CHs

o Rationale: The carbons attached to the electron-withdrawing nitro and nitrile groups (C-2 and
C-1, respectively) will be significantly deshielded. The quaternary carbons (C-1, C-2, and C-
5) will generally have lower intensities than the protonated carbons. The methyl carbon will
have the most upfield chemical shift.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.

Experimental Protocol: IR Data Acquisition

o Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely
ground with approximately 100 mg of dry potassium bromide (KBr).[4] The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of a blank KBr
pellet is recorded first for subtraction.[3]

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of 5-Methyl-2-nitrobenzonitrile will be dominated by the characteristic
vibrations of the nitrile and nitro groups.

Wavenumber (cm—?)

(Predicted) Intensity Assignment

~ 2230 Strong, Sharp C=N stretch

~ 1525 Strong Asymmetric NOz2 stretch
~ 1350 Strong Symmetric NOz2 stretch
~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium-Weak Aliphatic C-H stretch

~ 1600, 1475 Medium-Weak Aromatic C=C stretch

» Rationale: The nitrile group (C=N) gives a very characteristic sharp peak in a relatively clean
region of the spectrum, making it easy to identify. Aromatic nitriles typically absorb in the
2240-2220 cm~* range. The nitro group (NO2) exhibits two strong stretching vibrations. The

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_5_Methyl_2_nitrobenzoic_Acid_and_Its_Precursors.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Structure_Elucidation_of_5_Methyl_2_nitrobenzoic_Acid.pdf
https://www.benchchem.com/product/b3015653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3015653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

aromatic C-H stretches appear above 3000 cm~1, while the aliphatic C-H stretches of the
methyl group appear just below 3000 cm~2.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

 lonization: Electron lonization (EIl) is a common technique for this type of molecule. The
sample is bombarded with high-energy electrons, causing ionization and fragmentation.

¢ Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of 5-Methyl-2-nitrobenzonitrile is expected to show a molecular ion peak
(M*) at m/z = 162, corresponding to its molecular weight.

m/z (Predicted) lon (Predicted) Notes

162 [CsHeN202]* Molecular ion (M*)

145 [M - OH]* Loss of a hydroxyl radical
132 [M - NOJ* Loss of nitric oxide

116 [M-NOz2]* Loss of a nitro group

90 [C7HaN]* Loss of NO2 and CzH:2

o Rationale: The molecular ion is expected to be reasonably intense due to the stability of the
aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the
loss of NO (30 Da) and NO:z (46 Da).[5] Further fragmentation of the resulting ions can lead
to the other observed peaks. For instance, the loss of the nitro group would lead to a
prominent peak at m/z 116.
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Conclusion

The comprehensive spectroscopic analysis of 5-Methyl-2-nitrobenzonitrile through NMR, IR,
and MS provides a self-validating system for its structural confirmation. While a complete public
database of its spectra is not readily available, the predicted data, based on established
principles and comparison with related compounds, offers a robust framework for its
identification and quality assessment. This guide provides the necessary theoretical and
practical foundation for researchers to confidently characterize this important chemical
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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